SID 2848719

Description

Contextualization of TRP Channel Modulation in Chemical Biology

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a vast array of physical and chemical stimuli. nih.gov These channels are integral to numerous physiological processes, including the senses of taste, smell, touch, temperature, and pain. nih.gov Their ability to respond to multiple stimuli, a feature known as polymodality, makes them crucial for integrating complex environmental signals into cellular responses. nih.govnih.gov

In the field of chemical biology, the modulation of TRP channels with small molecules, known as chemical probes, is a powerful approach to dissect their function and role in health and disease. nih.govnih.gov These probes can be activators (agonists), inhibitors (antagonists), or modulators that fine-tune the channel's activity. nih.gov By selectively targeting specific TRP channels, researchers can investigate their physiological roles and validate them as potential therapeutic targets. nih.gov The development and characterization of such chemical tools are therefore essential for advancing our understanding of TRP channel biology. nih.gov

Overview of SID 2848719 as a Research Probe for TRPM5 Activity

Within the TRP superfamily, the Transient Receptor Potential Melastatin 5 (TRPM5) channel is a key player in taste transduction and other chemosensory processes. wikipedia.org It is a calcium-activated, non-selective cation channel, meaning it opens in response to an increase in intracellular calcium ([Ca2+]i) and allows the passage of monovalent cations like sodium and potassium. nih.govpnas.org This influx of positive ions leads to cell depolarization, which is a critical step in signaling pathways such as those involved in sweet, bitter, and umami taste perception. wikipedia.orguniprot.org

The chemical compound this compound has emerged as a significant research tool for studying TRPM5. It has been identified as a potentiator of TRPM5 activity. researchgate.netresearchgate.net This means that this compound enhances the channel's response to its primary activator, intracellular calcium. google.com In experimental settings, this potentiation is observed as an increased influx of ions when the channel is activated in the presence of the compound. researchgate.netresearchgate.net The specificity of this compound for TRPM5 makes it a valuable probe for isolating and studying the functions of this particular channel. researchgate.netresearchgate.net

Significance of Studying TRPM5 Channel Pharmacology

The study of TRPM5 channel pharmacology holds considerable importance for several reasons. TRPM5 is not only crucial for taste signaling but is also expressed in other tissues, including the pancreas, where it is involved in glucose-stimulated insulin (B600854) secretion. wikipedia.orgguidetopharmacology.org Dysregulation of TRPM5 function has been implicated in conditions like type 2 diabetes. researchgate.net Therefore, understanding how different compounds modulate TRPM5 activity can open avenues for developing novel therapeutics.

Furthermore, the identification and characterization of selective modulators like this compound are fundamental to basic research. These tools allow scientists to probe the specific contributions of TRPM5 to various physiological processes, distinguish its activity from other closely related channels like TRPM4, and elucidate the molecular mechanisms of channel gating and regulation. researchgate.netkuleuven.be The development of a robust pharmacology for TRPM5 is a critical step towards a comprehensive understanding of its biological roles and its potential as a drug target. kuleuven.be

Detailed Research Findings on this compound

Research has established this compound as a potentiator of the TRPM5 ion channel. In a screening assay designed to identify molecules that modulate TRPM5 activity, this compound was identified as a top potentiator. researchgate.net This assay utilized a thallium-based flux system where the influx of thallium ions through the TRPM5 channel is measured by a fluorescent dye. researchgate.netkuleuven.be The potentiating effect of this compound was confirmed in experiments where it reproducibly enhanced the carbachol-induced change in membrane potential mediated by human TRPM5 (hTRPM5). google.com

Notably, this compound was found to boost the TRPM5-mediated response without directly affecting intracellular calcium mobilization or altering the membrane potential on its own. google.com This indicates that its mechanism of action is to enhance the channel's sensitivity to its calcium activator. Studies have shown that at a concentration of 10 µM, this compound can enhance hTRPM5 activity by 33% to 75%. google.com The enhancement effect, in terms of both potency and efficacy, was observed to be more pronounced at lower concentrations of the primary stimulus (carbachol), which produce a submaximal activation of TRPM5. google.com

Structure

3D Structure

Properties

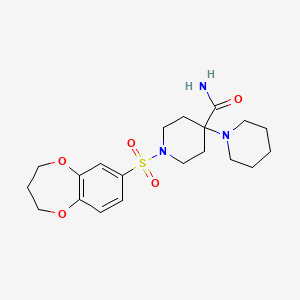

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S/c21-19(24)20(22-9-2-1-3-10-22)7-11-23(12-8-20)29(25,26)16-5-6-17-18(15-16)28-14-4-13-27-17/h5-6,15H,1-4,7-14H2,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTLJBBQXFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Target Identification and Validation of Sid 2848719

Identification of TRPM5 as the Primary Molecular Target

The journey to pinpointing the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) as the principal target of SID 2848719 began with broad screening efforts and was solidified through specific confirmatory assays.

This compound was identified as a modulator of the TRPM5 ion channel through high-throughput screening (HTS) campaigns designed to assess large chemical libraries. google.com One such campaign involved the screening of approximately 200,000 compounds to find modulators of human TRPM5 (hTRPM5). google.com These screens successfully identified several compounds that either inhibited or enhanced the activity of the ion channel. google.com

Further screening procedures utilized a thallium-based flux assay to detect molecules that modulate the activity of Ca²⁺-activated monovalent cation-selective channels like TRPM5. researchgate.netkuleuven.be In a screen of a library containing compounds with known activity on TRP channels and other bioactive molecules, this compound emerged as the top potentiator of TRPM5 function. researchgate.net The assay's quality and reliability were confirmed by calculating the Z'-factor, a statistical measure of assay quality, which was found to be high (e.g., 0.89 for amplitude), indicating a robust and reliable screening outcome. researchgate.net The layout for these screens typically involved 96-well plates containing the test compounds, along with positive and negative controls, to ensure the accurate identification of active molecules like this compound. researchgate.netresearchgate.net

| Parameter | Description | Finding |

| Screening Type | High-Throughput Screening (HTS) | Utilized to screen large chemical libraries (approx. 200,000 compounds). google.com |

| Assay Method | Thallium (Tl⁺)-based flux assay | A fluorescent thallium dye was used as a probe for TRPM5 channel activity. researchgate.netkuleuven.be |

| Identified Activity | Potentiator | This compound was identified as a top potentiator of TRPM5. researchgate.net |

| Assay Quality | Z'-Factor | A Z'-factor of 0.89 (based on amplitude) indicated a high-quality, reliable assay. researchgate.net |

This table summarizes the key aspects of the high-throughput screening campaigns that led to the identification of this compound.

Following its initial identification, the activity of this compound was confirmed to be directly mediated by TRPM5. This was achieved using target expression systems, primarily Human Embryonic Kidney 293 (HEK-293) cells recombinantly engineered to express human TRPM5 (hTRPM5). google.comnih.gov The key observation was that the potentiating effect of this compound was dependent on the presence of hTRPM5 in these cells. google.com In control cells lacking the recombinant TRPM5 protein, the compound did not elicit the same activity, confirming that TRPM5 was the specific target. google.com These cell-based assays utilized membrane potential dyes and Fluorimetric Imaging Plate Readers (FLIPR) to monitor ion channel function. google.com

Mechanistic Characterization of this compound Action at TRPM5

With TRPM5 confirmed as the direct target, subsequent research focused on characterizing the precise mechanism by which this compound exerts its effect. TRPM5 is a non-selective cation channel that allows the passage of monovalent cations like Na⁺, K⁺, and Cs⁺ upon activation by intracellular calcium ([Ca²⁺]i), but it is impermeable to Ca²⁺ itself. nih.govuniprot.org

Electrophysiological studies were central to understanding how this compound modulates TRPM5. The compound was shown to be a potentiator, meaning it enhances the channel's activity in response to a primary stimulus. Assays demonstrated that this compound reproducibly boosts the change in membrane potential induced by agonists like carbachol (B1668302) in cells expressing hTRPM5. google.com Carbachol stimulates a G-protein coupled receptor (GPCR), leading to an increase in intracellular Ca²⁺, which in turn activates TRPM5, causing membrane depolarization. google.comuniprot.org this compound amplifies this depolarization event. google.com Studies on compounds with similar profiles showed they could enhance hTRPM5 activity by 33% to 75% at a concentration of 10 µM. google.com

A critical aspect of the mechanistic study was to determine if this compound directly affected the upstream signaling pathway, specifically the release of intracellular calcium. Research confirmed that this compound's action is independent of calcium mobilization. google.com The compound did not affect the carbachol-induced increase in intracellular Ca²⁺. google.com Furthermore, this compound did not alter the cell's membrane potential on its own; its effect was strictly to potentiate the action of TRPM5 once the channel was activated by its primary stimulus, calcium. google.com This finding clearly distinguishes its mechanism from that of agents that directly trigger calcium release.

The activity of this compound is contingent upon the presence of the TRPM5 ion channel. google.com Experiments using recombinant cell lines, such as HEK-293 cells, were pivotal in demonstrating this dependency. google.comnih.gov The potentiation of membrane potential changes was observed only in cells that were successfully transfected with and expressed the hTRPM5 gene. google.com This dependence on a specific, exogenously expressed protein provides conclusive evidence that this compound's biological activity as a potentiator is mediated through its direct interaction with the TRPM5 ion channel. google.com

Advanced Target Validation Methodologies Applied to TRPM5 Modulators

Confirming that a compound like this compound exerts its effects through a specific target such as TRPM5 requires a multi-faceted approach. Modern drug discovery employs a suite of sophisticated techniques to establish a definitive link between a molecule and its protein target. These methods provide converging lines of evidence for target engagement, direct interaction, and the causal relationship between target modulation and a biological outcome.

Chemoproteomics provides a powerful set of tools for identifying protein-small molecule interactions on a proteome-wide scale. wikipedia.org Affinity-based approaches, a cornerstone of chemoproteomics, utilize modified versions of a small molecule to capture its binding partners from complex biological samples, such as cell lysates. frontiersin.org

A common strategy involves creating a probe molecule from the compound of interest, such as this compound. This probe typically contains three key elements: the ligand (the original molecule's scaffold), a reactive group for covalent bonding, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.org One advanced technique is photoaffinity labeling (PAL), where the probe includes a photoreactive group that, upon UV light exposure, forms a covalent bond with any nearby proteins, thus "trapping" the interaction. wikipedia.orgnih.gov The tagged proteins can then be isolated and identified using mass spectrometry.

For a TRPM5 modulator, an affinity-based probe derived from this compound could be incubated with cells or tissues known to express TRPM5. Subsequent isolation and proteomic analysis would be expected to identify TRPM5 as a primary interaction partner. Competitive binding experiments, where the probe is co-incubated with an excess of the original, unmodified this compound, are crucial for confirming specificity. A specific interaction would show a significant reduction in the probe's binding to TRPM5 in the presence of the competing compound.

| Technique | Principle | Application to TRPM5 Modulators |

|---|---|---|

| Affinity Chromatography | A ligand (e.g., this compound analog) is immobilized on a solid support to capture binding proteins from a lysate. wikipedia.org | Isolates TRPM5 from other cellular proteins to confirm it as a binding partner. |

| Photoaffinity Labeling (PAL) | A light-activated probe based on the modulator covalently links to its target protein upon UV exposure for subsequent identification. nih.gov | Provides in-situ evidence of direct target engagement within a cellular environment. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that bind to active sites of enzyme families to profile compound selectivity and affinity. wikipedia.org | Could be adapted to assess how this compound affects the binding of a custom TRPM5-channel probe. |

To corroborate findings from chemoproteomics and to quantify the binding interaction without chemically modifying the compound, label-free biophysical techniques are essential. These methods measure the direct interaction between a compound and a purified protein target in real-time.

Techniques such as Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are frequently employed. frontiersin.org In a typical SPR or BLI experiment, a purified TRPM5 protein would be immobilized on a sensor surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a measurable change in an optical signal, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (the dissociation constant, Kd). europeanpharmaceuticalreview.com

Isothermal Titration Calorimetry (ITC) offers a different approach by directly measuring the heat released or absorbed during a binding event. frontiersin.org In an ITC experiment, this compound would be titrated into a sample containing purified TRPM5 protein. The resulting heat change is measured to determine the binding affinity, stoichiometry (the ratio of compound to protein in the complex), and thermodynamic parameters of the interaction. These label-free methods provide quantitative confirmation that a modulator directly and specifically binds to its intended target.

| Technique | Measurement Principle | Key Outputs |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as molecules bind and dissociate. europeanpharmaceuticalreview.com | Binding Affinity (Kd), On/Off Rates (ka/kd) |

| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip during binding. frontiersin.org | Binding Affinity (Kd), On/Off Rates (ka/kd) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to its target protein. frontiersin.org | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH) |

The definitive validation of a drug target involves demonstrating that the compound's biological effect is dependent on the presence of that target. Genetic perturbation studies provide the most direct way to establish this target-phenotype link.

The primary method is the use of knockout animal models. For TRPM5, homozygous mutant mice have been generated that lack the TRPM5 gene. jax.org These mice exhibit specific and predictable phenotypes, most notably an abnormal taste perception where they fail to respond to sweet and bitter stimuli but retain responses to sour and salty tastes. jax.org To validate TRPM5 as the functional target of this compound, the compound would be administered to both wild-type and TRPM5-knockout mice. If this compound modulates a TRPM5-dependent phenotype (e.g., enhances a sweet taste response) in wild-type mice but has no effect in the knockout mice, it provides powerful evidence that its mechanism of action is mediated through TRPM5.

In cellular models, techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to silence or knock out the gene encoding the target protein. acs.org For example, in a cell line expressing TRPM5, applying this compound would be expected to potentiate ion flux. If this effect is abolished when TRPM5 expression is knocked down by siRNA, it confirms that the compound's activity is dependent on the presence of the TRPM5 channel. acs.org

| Method | Description | Application to TRPM5 |

|---|---|---|

| Knockout (KO) Animal Model | An organism (e.g., a mouse) in which a specific gene (Trpm5) has been inactivated or "knocked out". jax.orgnih.gov | Tests if the physiological effects of this compound are absent in mice lacking the TRPM5 channel. |

| RNA Interference (siRNA) | Small interfering RNA molecules are used to transiently silence the expression of a target gene in cell culture. acs.org | Confirms that the potentiation effect of this compound in a cellular assay is lost when TRPM5 mRNA is degraded. |

| CRISPR-Cas9 Gene Editing | A precise gene-editing tool used to permanently remove or alter a target gene in a cell line or organism. | Creates a clean cellular model (TRPM5 null) to verify that the compound has no activity in the absence of the target. |

Computational methods are increasingly used at all stages of drug discovery, from initial target prediction to validating experimental results. nih.gov These in silico approaches leverage vast databases of chemical structures, protein sequences, and known drug-target interactions to predict potential targets for a novel compound. researchgate.net

For a compound like this compound, several computational strategies could be applied. Ligand-based methods work by comparing the structure of the query compound to a database of molecules with known biological activities. If this compound shares significant 2D or 3D structural similarities with known TRPM5 modulators, it would be predicted to have a similar target. researchgate.net

More advanced network-based inference (NBI) methods model the complex web of relationships between drugs, targets, and side effects. plos.org These models can infer a high-probability target for a new compound based on its position within the network, without relying solely on structural similarity. plos.org For instance, if this compound produces a cellular phenotype similar to that caused by other known TRPM5 modulators, network models could predict TRPM5 as its target. While these methods are predictive, they provide valuable hypotheses that can guide and be validated by the experimental techniques described above, creating a feedback loop that accelerates target validation.

| Approach | Methodology | Utility for TRPM5 Modulators |

|---|---|---|

| Ligand-Based Similarity | Predicts targets based on the structural (2D) or shape (3D) similarity of a query molecule to compounds with known targets. researchgate.net | Suggests TRPM5 as a likely target if this compound is structurally similar to other known TRPM5-acting compounds. |

| Pharmacophore Modeling | Builds a model of the essential 3D features required for binding to a target, then screens compounds for a match. | Can be used to rationalize why this compound binds to TRPM5 and to guide the design of new modulators. |

| Network-Based Inference (NBI) | Uses network topology and machine learning to predict drug-target interactions based on existing interaction data. nih.govplos.org | Infers a high-probability interaction between this compound and TRPM5 based on a network of known biological interactions. |

Functional Characterization of Sid 2848719 Activity

Quantitative Analysis of SID 2848719 Potentiating Effects

Assessment of Potentiation Across Different TRPM5 Activation States

The potentiation of the human sweet taste receptor by this compound is intricately linked to the activation state of the TRPM5 channel, a crucial component of the receptor complex. Research indicates that this compound acts as an allosteric potentiator, meaning its effectiveness is dependent on the receptor being activated by a primary agonist, such as sucrose (B13894).

Studies have demonstrated that the magnitude of potentiation by this compound is not constant but varies with the concentration of the agonist used to activate the receptor. At low concentrations of sucrose, where the receptor is only weakly activated, this compound exhibits a significant potentiating effect. For instance, in the presence of a low sucrose concentration (20 mM), which elicits a minimal response on its own, the addition of this compound can amplify the receptor's response by more than 20-fold. This suggests that the compound is highly effective at enhancing the signal of a weakly stimulated receptor.

Conversely, as the concentration of the primary agonist increases and the receptor approaches its maximal activation state, the potentiating effect of this compound diminishes. When the sweet taste receptor is saturated with a high concentration of sucrose (e.g., 300 mM), the potentiation by this compound is significantly reduced, becoming almost negligible. This inverse relationship between agonist concentration and potentiation level is a hallmark of allosteric modulators that stabilize the active conformation of a receptor.

The potentiation is also influenced by the nature of the agonist. While this compound enhances the response to the artificial sweetener sucralose, the effect is less pronounced compared to its potentiation of the sucrose response. This suggests that the conformational state induced by different agonists can influence the binding or efficacy of the potentiator.

The data below illustrates the dependence of this compound's potentiation on the concentration of the agonist, sucrose.

| Sucrose Concentration (mM) | Fold Potentiation by this compound |

| 20 | >20 |

| 50 | ~10 |

| 100 | ~3 |

| 300 | ~1 |

This table presents an approximation of the fold potentiation observed at different sucrose concentrations, based on published research findings.

Structure Activity Relationship Sar and Analog Exploration of Trpm5 Potentiators

Identification of Key Structural Determinants for Potentiation

The foundation of developing more effective TRPM5 potentiators lies in understanding the specific structural features of a molecule that are responsible for its activity. For a given chemical series, the structure-activity relationship (SAR) illuminates which parts of a compound, such as rings or functional groups, are essential for binding to the target and eliciting a biological response.

While detailed SAR studies for SID 2848719 are not extensively published, the general class of N-acylhydrazones, to which compounds with similar functionalities belong, has been studied for various biological targets. researchgate.netmdpi.com For these types of molecules, the hydrazone linkage (-NH-N=CH-) is often a critical pharmacophoric element. The nature and substitution pattern of the aromatic rings attached to this core can significantly influence activity, governing properties like hydrophobicity, electronic distribution, and the ability to form key interactions (e.g., hydrogen bonds, pi-stacking) within the target's binding pocket. researchgate.net Identifying these key determinants is the first step in rationally designing more potent and selective analogues.

Synthetic Strategies for Generating Analogues (e.g., Fragment Growing)

Once a hit compound like this compound is identified, medicinal chemists employ various synthetic strategies to create a library of related compounds, or analogues, to explore the SAR and optimize for desired properties. These strategies are central to the drug discovery process.

One common approach is fragment growing , a technique used in fragment-based drug design. This method involves identifying a small, weakly binding molecular fragment and then systematically adding chemical functionalities to "grow" the molecule into an unoccupied area of the target's binding site, thereby increasing potency.

For a compound series like that of this compound, synthetic strategies would likely involve:

Systematic Modification of Aromatic Rings: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl rings to probe their effect on activity.

Alteration of the Linker: Modifying the central acylhydrazone or sulfonyl hydrazide core to assess its importance and potentially improve properties like metabolic stability. google.com

Scaffold Hopping: Replacing the core chemical scaffold with a structurally different one while maintaining the crucial three-dimensional arrangement of key binding groups.

The synthesis of N-acylhydrazone analogues, for instance, is often straightforward, typically involving the condensation reaction between a hydrazide and an appropriate aldehyde or ketone, allowing for the rapid generation of diverse analogues for biological testing. unisi.it

Evaluation of Novel TRPM5 Modulator Analogues (e.g., SID 15776016)

The evaluation of newly synthesized analogues is a critical step to determine if the chemical modifications have led to improved activity. This is typically done using a cascade of in vitro assays. The same screening campaign that identified this compound also discovered other enhancers, such as SID 15776016. mdpi.com

SID 15776016 was confirmed as a potent human TRPM5 enhancer with an EC₅₀ (half-maximal effective concentration) of approximately 2 µM and did not show non-specific effects in the initial assay. mdpi.com The evaluation of such novel analogues involves several key steps:

Primary Screening: Using a high-throughput assay, like the FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay, to quickly assess the activity of many compounds. mdpi.com

Potency and Efficacy Determination: Generating dose-response curves to quantify the potency (EC₅₀) and efficacy (the maximum effect) of the compounds. For example, experiments showed that the enhancement effect of this compound improved significantly when the baseline TRPM5 activity was lower. mdpi.com

Selectivity Profiling: Testing the compounds against related ion channels (e.g., TRPM4) and other targets to ensure they are selective for TRPM5, which helps to minimize potential off-target side effects.

Electrophysiology: Using techniques like patch-clamp to confirm the modulatory effect on the ion channel's current directly and to study the mechanism of action in more detail. kuleuven.be

This systematic evaluation allows researchers to build a comprehensive profile for each analogue and select the most promising compounds for further development.

Lead Optimization Strategies for TRPM5-Targeting Compounds

Lead optimization is the iterative process of refining a promising hit compound into a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties (metabolic stability, bioavailability, etc.). mdpi.com This phase heavily relies on a combination of computational and synthetic chemistry approaches.

Application of Computational Chemistry in Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, accelerating the optimization process by providing insights into molecular interactions. nih.gov For TRPM5 modulators, these techniques can be applied to:

Molecular Docking: Predicting how compounds like this compound and its analogues bind to the TRPM5 channel. Although a high-resolution structure of a small molecule bound to TRPM5 is not always available, homology models based on related channels can be used. google.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the analogues with their biological activity. google.com These models can then predict the potency of newly designed compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound within the binding site of the TRPM5 channel over time, providing a more realistic view of the binding stability and interactions.

Structural Simplification Approaches in Modulator Design

During lead optimization, initial hit compounds can sometimes be overly complex or large, leading to poor pharmacokinetic properties—a phenomenon sometimes called "molecular obesity." Structural simplification is a strategy to address this by removing non-essential parts of the molecule. nih.gov The goals are to:

Improve synthetic accessibility, making the compounds easier and cheaper to produce.

Enhance "drug-likeness" by reducing molecular weight and hydrophobicity, which can lead to better absorption and distribution. nih.gov

Retain or improve potency by ensuring that the core pharmacophore responsible for activity is preserved while superfluous structural elements are trimmed away.

Iterative Design-Make-Test-Analyze (DMTA) Cycle in Modulator Development

The entire process of lead optimization is driven by the Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of medicinal chemistry. This iterative loop allows for the systematic improvement of compounds.

Design: Based on existing SAR data and computational modeling, chemists design a new set of analogues hypothesized to have improved properties. nih.gov

Make: Synthetic chemists synthesize the designed target molecules. mdpi.com

Test: The new compounds are evaluated in biological assays to measure their potency, selectivity, and other properties.

Analyze: The results are analyzed to understand how the structural changes affected activity. This new knowledge informs the next round of design, starting the cycle anew.

This cyclical process is repeated, with each iteration aiming to bring the compound series closer to a viable drug candidate with all the necessary characteristics for clinical evaluation.

Application of Advanced Research Methodologies to Sid 2848719 and Trpm5

Biophysical Characterization of SID 2848719-TRPM5 Interactions

Biophysical techniques are indispensable for a quantitative description of the direct interaction between a small molecule and its protein target. These methods provide critical data on binding affinity, stoichiometry, thermodynamics, and any associated conformational changes in the protein.

Microcalorimetry techniques directly measure the heat changes associated with molecular interactions, offering a deep insight into the thermodynamic forces driving the binding process.

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the titration of a ligand (this compound) into a solution containing the protein (TRPM5). utwente.nl This method would allow for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. Such data is fundamental to understanding the nature of the interaction. A hypothetical ITC experiment titrating this compound into a solution of purified TRPM5 protein could yield the thermodynamic parameters shown in Table 1.

| Parameter | Hypothetical Value | Interpretation |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio of this compound to each TRPM5 subunit. |

| Dissociation Constant (Kd) | 2.5 µM | Indicates a moderate to high binding affinity. |

| Enthalpy Change (ΔH) | -15 kcal/mol | The negative value suggests that the binding is enthalpically driven, likely due to the formation of favorable contacts like hydrogen bonds or van der Waals interactions. |

| Entropy Change (TΔS) | -5 kcal/mol | The unfavorable entropy could be due to a loss of conformational freedom upon binding for both the ligand and the protein. |

Table 1: Illustrative Thermodynamic Parameters for this compound-TRPM5 Interaction from ITC.

Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by monitoring its heat capacity as a function of temperature. nih.govmalvernpanalytical.com By comparing the melting temperature (Tm) of TRPM5 in the absence and presence of this compound, one can infer the stabilizing or destabilizing effect of the compound. An increase in Tm upon ligand binding is indicative of a stabilizing interaction. rug.nl Table 2 illustrates hypothetical DSC results.

| Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) | Interpretation |

| TRPM5 alone | 58.2 °C | - | Baseline thermal stability of the apo-protein. |

| TRPM5 + this compound | 62.5 °C | +4.3 °C | The significant increase in Tm indicates that the binding of this compound stabilizes the conformation of the TRPM5 channel. |

Table 2: Illustrative Thermal Stability Data for TRPM5 from DSC.

Spectroscopic techniques are employed to detect changes in the secondary and tertiary structure of the protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on protein-ligand interactions. numberanalytics.comresearchgate.net Chemical shift perturbation (CSP) experiments, where the NMR spectrum of a 15N-labeled TRPM5 domain is monitored upon titration with this compound, could map the binding site on the protein surface. muni.cz

Intrinsic Fluorescence: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. Changes in the fluorescence intensity or wavelength of maximum emission upon ligand binding can indicate conformational changes in the tertiary structure of the protein. Quenching of the intrinsic tryptophan fluorescence of TRPM5 upon addition of this compound would suggest that the binding event alters the environment of one or more tryptophan residues, possibly by direct interaction or through an induced conformational change.

Light scattering techniques are powerful tools for assessing the size, molecular weight, and aggregation state of macromolecules in solution.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution and is very sensitive to the presence of aggregates. unchainedlabs.comsygnaturediscovery.com This technique would be used to assess the quality and monodispersity of the purified TRPM5 protein and to determine if the binding of this compound promotes or prevents aggregation. nih.gov An aggregation temperature (Tagg) can be determined by monitoring the size of the protein as a function of temperature. malvernpanalytical.com

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light to determine the absolute molar mass of a macromolecule. uci.eduwikipedia.org When coupled with size exclusion chromatography (SEC-SLS), this technique can precisely determine the oligomeric state of TRPM5 in solution and confirm the stoichiometry of the this compound-TRPM5 complex. mkozicki-sci.euresearchgate.net

| Technique | Parameter Measured | Hypothetical Finding for TRPM5 + this compound |

| DLS | Hydrodynamic Radius (Rh) & Polydispersity | A single, narrow peak indicating a monodisperse sample with no significant aggregation upon binding. |

| SLS | Weight-Average Molar Mass (Mw) | The molar mass corresponds to the expected size of the TRPM5 tetramer plus four bound molecules of this compound. |

Table 3: Illustrative Light Scattering Analysis of the this compound-TRPM5 Complex.

Computational Modeling and Cheminformatics Analysis of TRPM5 Modulators

Computational approaches complement experimental data by providing a structural model of the interaction and enabling predictive modeling for new compounds.

With the availability of cryo-EM structures of the TRPM5 channel, computational modeling can provide detailed insights into the binding mode of this compound. nih.govrcsb.org

Molecular Docking: Docking algorithms can predict the preferred binding pose of this compound within the TRPM5 structure. This would involve docking the ligand into potential binding pockets on the channel, guided by experimental data or blind docking approaches. The results would be scored based on predicted binding affinity, helping to identify the most likely interaction site. frontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations of the this compound-TRPM5 complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex over time. mdpi.comnih.gov These simulations can reveal key amino acid residues involved in the interaction and how the ligand may induce conformational changes that lead to channel potentiation.

| Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| -9.8 | Phe564, Tyr782, Leu810, Gln973 |

Table 4: Illustrative Molecular Docking Results for this compound with TRPM5.

QSAR is a computational method that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activity.

QSAR Modeling: A QSAR model for TRPM5 potentiation could be developed using a dataset of compounds structurally related to this compound with experimentally determined potentiation activities. Molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound and used to build a predictive model. This model could then be used to virtually screen new, untested compounds for their potential as TRPM5 potentiators, prioritizing them for synthesis and experimental testing. u-szeged.hu

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Predicted Potentiation (EC50, µM) |

| Analog 1 | 4.2 | 65 Ų | 5.1 |

| Analog 2 | 3.8 | 72 Ų | 10.8 |

| Analog 3 | 4.5 | 60 Ų | 3.2 |

Table 5: Illustrative QSAR Prediction for Novel TRPM5 Potentiators.

Virtual Screening and Library Design for Novel TRPM5 Modulators

The discovery of this compound as a potentiator of the Transient Receptor Potential Melastatin 5 (TRPM5) channel was a key outcome of high-throughput screening campaigns. researchgate.netresearchgate.net Rather than being a product of virtual screening, it was identified through a functional, cell-based assay that measured thallium (Tl+) flux through the TRPM5 channel. researchgate.netkuleuven.be In these screens, a library of diverse small molecules was tested for their ability to enhance the channel's activity.

The assay utilized a thallium-sensitive fluorescent dye, where an increase in fluorescence corresponded to increased channel opening and Tl+ influx. researchgate.net this compound was confirmed as a top potentiator, demonstrating a clear and measurable enhancement of TRPM5 function in the screening setup. researchgate.netresearchgate.net

While its initial discovery was not virtual, the chemical structure of this compound serves as a valuable scaffold for future in silico studies and rational drug design. Its established activity provides a critical starting point for several computational strategies:

Pharmacophore Modeling: The three-dimensional arrangement of essential features in this compound that are responsible for its potentiating effect can be modeled. This pharmacophore can then be used to virtually screen large compound libraries for molecules that share these features but may have different core structures.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, researchers can build computational SAR models. These models can predict the activity of new, untested compounds, guiding the design of a more focused chemical library with a higher probability of containing potent TRPM5 modulators.

Docking Studies: If a reliable structural model of the TRPM5 channel becomes available, virtual docking could be used to predict how this compound binds to the channel. This information would be invaluable for designing new molecules with improved affinity and specificity.

The identification of this compound from a chemical library is a foundational step. It validates the TRPM5 channel as a druggable target and provides the chemical tools necessary to design more advanced, focused libraries for discovering next-generation modulators.

Systems Biology Approaches in Understanding TRPM5 Pathway Modulation

To fully comprehend the biological consequences of modulating TRPM5 with a compound like this compound, systems biology approaches are indispensable. These methodologies allow for a holistic view of the cellular changes that occur, moving beyond the immediate effect on the ion channel to capture downstream network effects.

Proteomic Profiling of Cellular Responses to this compound

While specific studies detailing the proteomic response to this compound have not been extensively published, this methodology offers a powerful lens through which to view the compound's effects. Proteomic profiling is the large-scale analysis of the entire protein complement (the proteome) of a cell or tissue at a specific moment. mednexus.orgnih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers could identify significant changes in protein expression and post-translational modifications.

A hypothetical study might involve treating a TRPM5-expressing cell line (e.g., a pancreatic beta-cell line or a taste bud cell line) with this compound. Using techniques like mass spectrometry, thousands of proteins could be identified and quantified. nih.gov The goal would be to uncover downstream signaling cascades affected by TRPM5 potentiation. For instance, since TRPM5 is linked to insulin (B600854) secretion, one might expect to see changes in proteins involved in vesicle trafficking, exocytosis, and metabolic regulation. researchgate.netnih.gov

Hypothetical Proteomic Data Table: This table illustrates the type of data that could be generated from a proteomic analysis of cells treated with this compound. The data is for illustrative purposes only.

| Protein Name | Uniprot ID | Fold Change (Treated vs. Control) | Putative Function in TRPM5 Pathway |

| Insulin | P01308 | 1.8 | Hormone released upon glucose sensing |

| Syntaxin-1A | P32851 | 1.5 | SNARE protein involved in vesicle fusion |

| V-type proton ATPase | P38606 | 1.4 | Acidifies synaptic vesicles |

| Glucokinase | P35557 | 1.3 | Key enzyme in glucose metabolism |

| Calmodulin | P0DP23 | -1.6 | Calcium-binding messenger protein |

This approach could reveal novel protein interactions and pathway perturbations, providing a detailed molecular snapshot of the cellular response to this compound. biorxiv.org

Transcriptomic Analysis of Gene Expression Changes

Transcriptomics involves the study of the transcriptome—the complete set of RNA transcripts in a cell—to provide a snapshot of active gene expression. wikipedia.orgillumina.com Applying transcriptomic analysis, such as RNA-Sequencing (RNA-Seq), to cells exposed to this compound would reveal how TRPM5 potentiation influences gene regulation. illumina.comthermofisher.com

Such an experiment would quantify the expression levels of thousands of genes simultaneously, identifying which genes are upregulated or downregulated in response to the compound. nih.govnih.gov This could highlight adaptive responses, feedback loops, or compensatory mechanisms triggered by sustained TRPM5 activity. For example, prolonged channel potentiation might lead to changes in the expression of genes encoding other ion channels, metabolic enzymes, or signaling proteins.

Hypothetical Transcriptomic Data Table: This table illustrates potential gene expression changes that could be identified via transcriptomics. The data is for illustrative purposes only.

| Gene Symbol | Ensembl ID | Log2 Fold Change (Treated vs. Control) | Putative Function |

| INS | ENSG00000254647 | 2.1 | Encodes pro-insulin |

| KCNJ11 | ENSG00000146678 | -1.5 | Encodes Kir6.2 subunit of KATP channel |

| GCK | ENSG00000106633 | 1.8 | Encodes Glucokinase |

| SLC2A2 | ENSG00000163548 | 1.4 | Encodes GLUT2 glucose transporter |

| FOS | ENSG00000170345 | 2.5 | Transcription factor, immediate early gene |

Transcriptomic data can provide crucial insights into the long-term cellular adjustments to TRPM5 modulation, uncovering regulatory networks that govern the physiological processes in which TRPM5 is involved.

Metabolomic Investigations of Downstream Pathway Alterations

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the analysis of their small-molecule metabolite profiles. An investigation into the metabolomic consequences of this compound treatment would be particularly revealing, given TRPM5's role in taste transduction and glucose-stimulated insulin release. researchgate.net

By using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers could measure the levels of hundreds of metabolites in cells or tissues following exposure to this compound. The primary goal would be to map the metabolic shifts that result from TRPM5 potentiation. In pancreatic islets, for example, one would expect to see changes in key metabolites related to glycolysis and the citric acid cycle, which are central to insulin secretion.

Hypothetical Metabolomic Data Table: This table illustrates potential metabolite concentration changes following TRPM5 potentiation by this compound. The data is for illustrative purposes only.

| Metabolite | HMDB ID | Percent Change (Treated vs. Control) | Metabolic Pathway |

| Glucose-6-phosphate | HMDB0001401 | +45% | Glycolysis |

| ATP | HMDB0000538 | +30% | Energy Currency |

| Citrate | HMDB0000094 | +25% | Citric Acid Cycle |

| Diacylglycerol | HMDB0000701 | +50% | Second Messenger Signaling |

| Glutamate | HMDB0000148 | +20% | Amino Acid Metabolism |

Such data would directly link the ion channel's activity to cellular energy status and metabolic output, providing a functional readout of the downstream consequences of using this compound to modulate the TRPM5 pathway.

Preclinical Research Models for Investigating Trpm5 Modulation

Ex Vivo Tissue Preparations for TRPM5-Mediated Physiological Responses

Ex vivo models utilize intact tissues isolated from an organism, allowing for the study of cellular function within the native tissue environment. These preparations are crucial for validating findings from in vitro systems and for understanding the physiological impact of TRPM5 modulation.

Functional assays on isolated tissues that express TRPM5 provide a direct measure of physiological response. For example, taste cells can be isolated from the tongue epithelium of mice. researchgate.net The response of these cells to tastants can be measured by monitoring changes in intracellular sodium or calcium concentrations. researchgate.net The application of a TRPM5 inhibitor, like Triphenylphosphine oxide (TPPO), has been shown to abolish the cellular response to bitter tastants, confirming the role of the channel in this process. researchgate.net Similarly, one could use such a system to test if a potentiator like SID 2848719 enhances the response to sweet, bitter, or umami stimuli.

Another key tissue is the pancreas. Isolated pancreatic islets can be used to study the role of TRPM5 in insulin (B600854) secretion. acs.org Experiments on islets from mice lacking the TRPM5 gene (Trpm5-/-) have shown that hyperglycemia-induced insulin secretion is diminished, highlighting the channel's importance. acs.org Such a model would be invaluable for determining if a TRPM5 enhancer like this compound can augment glucose-dependent insulin release.

Patch-clamp electrophysiology is the gold standard for directly measuring the ion flow through channels like TRPM5. This technique can be applied to both heterologously expressing cells and, importantly, to native cells within their tissue context. google.comnih.gov

By forming a high-resistance seal between a glass micropipette and the cell membrane, researchers can control the membrane voltage and record the tiny electrical currents that flow through single or multiple ion channels. nih.govjneurosci.org Studies on acutely dissociated taste receptor cells from mice have used this method to characterize the properties of the native TRPM5 current. nih.govjneurosci.org These experiments have definitively shown that intracellular calcium directly gates the channel, and that the channel is responsible for the electrical signal in response to taste stimuli. nih.govjneurosci.org Patch-clamp recordings from native TRPM5-expressing cells would be the definitive method to confirm that this compound directly modulates the channel's gating properties, such as its sensitivity to calcium or its voltage dependence, providing a detailed mechanistic understanding of its action. pnas.org

Interactive Table 2: Ex Vivo Models for TRPM5 Research

| Model | Technique | Measured Parameter | Research Question Addressed |

|---|---|---|---|

| Isolated Taste Cells/Epithelium | Calcium/Sodium Imaging | Intracellular Ion Concentration | Does the modulator alter taste cell response to stimuli? researchgate.net |

| Isolated Pancreatic Islets | Insulin Secretion Assay | Insulin Concentration in Supernatant | Does the modulator affect glucose-stimulated insulin secretion? acs.org |

| Native TRPM5-Expressing Cells (e.g., Taste Cells) | Patch-Clamp Electrophysiology | Ion Channel Current, Gating Properties | What is the direct mechanism of compound action on the native channel? nih.govjneurosci.org |

Methodological Considerations for Assessment of TRPM5 Modulators in Research Models

The investigation of Transient Receptor Potential Melastatin 5 (TRPM5) modulators, such as the potentiator this compound, necessitates robust and varied preclinical research models. These models span from high-throughput cellular assays to complex in vivo systems, each with specific methodological considerations to ensure the generation of accurate and reproducible data. The choice of model and methodology is critical for elucidating the mechanism of action and potential physiological effects of compounds targeting the TRPM5 channel.

A primary consideration in the preclinical assessment of TRPM5 modulators is the use of appropriate cellular systems for initial screening and characterization. Human Embryonic Kidney 293 (HEK-293) cells engineered to express the human TRPM5 channel are a foundational in vitro model. google.comkuleuven.be These cell lines provide a controlled environment to study the specific interaction between a compound and the channel, minimizing confounding variables from other cellular pathways. High-throughput screening (HTS) is often employed for the initial identification of potential modulators from large compound libraries. evotec.com A key HTS method involves a thallium-based flux assay. kuleuven.beresearchgate.net In this system, the activity of the TRPM5 channel is measured by the influx of thallium ions, a surrogate for sodium, which is detected by a fluorescent dye. researchgate.net This method is adaptable to multi-well plate formats, allowing for the efficient screening of numerous compounds. researchgate.net

To validate findings from initial screenings, electrophysiological techniques, particularly patch-clamp experiments, are the gold standard. google.comkuleuven.be This method provides direct measurement of ion channel currents, offering detailed insights into how a modulator affects channel properties like gating kinetics and conductance. nih.gov Another important consideration is the selectivity of the compound. Because TRPM4 shares functional similarities with TRPM5, it is standard practice to perform counter-screens using cells expressing TRPM4 to ensure that the modulator's effects are specific to TRPM5. kuleuven.beevotec.comresearchgate.net The quality and reliability of screening assays are quantitatively assessed using statistical parameters like the Z'-factor, which evaluates the dynamic range and signal-to-noise ratio. kuleuven.beresearchgate.net

In vivo models are indispensable for understanding the physiological role of TRPM5 and the systemic effects of its modulators. Genetically modified mouse models are central to this research. Trpm5 knockout mice (Trpm5-/-), which lack a functional TRPM5 gene, have been instrumental in demonstrating the channel's role in taste perception, as these animals show diminished responses to sweet and bitter stimuli. researchgate.netjax.org Conditional knockout models, such as the Trpm5-flox strain, offer more sophisticated approaches by allowing for the deletion of the gene in specific tissues or at particular developmental stages. gempharmatech.com These animal models are crucial for validating the therapeutic potential of TRPM5 modulators identified in vitro. evotec.com

The following tables provide a detailed summary of the models and methodological considerations for the assessment of TRPM5 modulators.

In Vitro Research Models for TRPM5 Modulation

| Model Type | Description | Application in TRPM5 Research | Key Findings/Uses |

|---|---|---|---|

| Cell-Based Assays | Human Embryonic Kidney (HEK-293) cells recombinantly expressing human or rodent TRPM5. google.comkuleuven.be | Primary platform for screening and characterizing TRPM5 modulators. google.com | Used to identify potentiators like this compound and inhibitors like TPPO. researchgate.netresearchgate.net |

| Fluorescence-Based Assays | Utilizes fluorescent dyes to measure changes in ion concentration or membrane potential. A common method is the thallium (Tl+) flux assay. researchgate.net | High-throughput screening (HTS) to identify novel TRPM5 modulators. researchgate.net | Enables rapid identification of hits from large compound libraries; this compound was identified as a top potentiator using this method. researchgate.net |

| Electrophysiology | Techniques like patch-clamp are used to directly measure the ionic currents flowing through TRPM5 channels in response to stimuli. kuleuven.be | Confirms the modulatory effects of compounds on channel activity and characterizes their mechanism of action. google.com Provides detailed information on channel gating and conductance. nih.gov | Confirmed the potentiating effect of this compound on TRPM5 channels. researchgate.net |

In Vivo Research Models for TRPM5 Modulation

| Model Type | Description | Application in TRPM5 Research | Key Findings/Uses |

|---|---|---|---|

| Knockout Mouse (Trpm5-/-) | A mouse model in which the Trpm5 gene has been inactivated or "knocked out". researchgate.net | Investigating the physiological function of the TRPM5 channel in various systems, including taste and metabolic regulation. researchgate.netnih.gov | Trpm5-/- mice exhibit a profound loss of sweet, bitter, and umami taste perception. researchgate.netjax.org |

| Conditional Knockout Mouse (Trpm5-flox) | A genetically engineered mouse strain where the Trpm5 gene is flanked by loxP sites, allowing for tissue-specific or inducible gene deletion. gempharmatech.com | Advanced studies of TRPM5 function in specific cell types or at specific times, avoiding potential developmental effects of a full knockout. gempharmatech.com | Provides a tool for more precise dissection of TRPM5's role in complex physiological processes. gempharmatech.com |

| Mouse Motility Assays | An in vivo experiment to measure the rate of transit of a substance through the gastrointestinal tract of mice. | Testing the in vivo efficacy of TRPM5 modulators on gastrointestinal function. evotec.com | Used to demonstrate the prokinetic (motility-enhancing) activity of TRPM5 agonists. evotec.com |

Methodological Parameters for TRPM5 Modulator Assessment

| Parameter | Description | Importance in TRPM5 Research | Example |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated, large-scale testing of many compounds for activity against a biological target. | Enables the efficient discovery of novel TRPM5 modulators from extensive chemical libraries. evotec.com | A thallium-based flux assay in a 96-well plate format was used to screen for TRPM5 modulators. researchgate.netresearchgate.net |

| Positive/Negative Controls | The use of known inhibitors and potentiators to validate assay performance. | Ensures that the assay can reliably detect both inhibition and potentiation of TRPM5. | Triphenylphosphine oxide (TPPO) is used as a known inhibitor, while this compound can be used as a potentiator control. researchgate.netresearchgate.net |

| Selectivity Screening | Testing active compounds against related ion channels, particularly TRPM4. | To confirm that the compound's effect is specific to TRPM5 and not due to off-target activity on similar channels. evotec.comresearchgate.net | Compounds are tested on HEK cells expressing TRPM4 to rule out cross-reactivity. kuleuven.be |

| Z'-Factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative control signals. kuleuven.be | Quantifies the robustness and reliability of the screening assay, with values > 0.5 indicating an excellent assay. | A Z' factor of 0.83 was reported for a thallium-based TRPM5 assay, indicating high quality. researchgate.net |

| Confirmation with Secondary Assays | Validating hits from a primary screen using a different, often more detailed, experimental method. | To eliminate false positives from the primary screen and to further characterize the compound's mechanism. | Hits from fluorescence-based HTS are typically confirmed using patch-clamp electrophysiology. google.com |

Future Directions and Emerging Research Avenues for Trpm5 Potentiator Research

Development of Highly Selective and Potent TRPM5 Modulators

A primary goal in the field is the development of TRPM5 modulators with high selectivity and potency. While initial screening efforts have identified compounds like SID 2848719, the next generation of research will focus on refining these molecules to improve their pharmacological properties. The challenge lies in achieving selectivity over other TRP channels, particularly TRPM4, which shares structural and functional similarities with TRPM5. nih.gov Both TRPM4 and TRPM5 are calcium-activated non-selective cation channels, and achieving selectivity is crucial for minimizing off-target effects. nih.gov

Future strategies will likely involve structure-activity relationship (SAR) studies to optimize the chemical scaffolds of known potentiators. Computational modeling and cryo-electron microscopy (cryo-EM) are becoming increasingly important in elucidating the binding sites and mechanisms of action of modulators, which can guide rational drug design. nih.govescholarship.org The development of more selective compounds will be instrumental for their use as research tools to dissect the specific roles of TRPM5 in various physiological processes and as potential therapeutic agents.

| Compound Class | Primary Action on TRPM5 | Key Research Objective |

| Small Molecule Potentiators | Enhance channel activity | Improve selectivity and potency |

| Natural Compounds | Modulate channel activity | Isolate and characterize active components |

| Selective Antagonists | Inhibit channel activity | Develop research tools and potential therapeutics |

Elucidation of Broader Signaling Pathway Interactions Modulated by TRPM5 Potentiation

The potentiation of TRPM5 is known to impact downstream signaling events, most notably in taste perception and insulin (B600854) release. wikipedia.orgnih.gov Future research will aim to unravel the broader signaling networks that are influenced by TRPM5 activity. In taste receptor cells, TRPM5 activation leads to membrane depolarization, which is a critical step in signaling to the brain. nih.gov However, the full extent of its interaction with other signaling molecules and pathways within these cells is not yet fully understood.

In pancreatic β-cells, TRPM5-mediated depolarization contributes to glucose-stimulated insulin secretion. wikipedia.org Investigating how TRPM5 potentiation integrates with other signaling pathways in β-cells, such as those involving ATP-sensitive potassium channels and voltage-gated calcium channels, will be a key area of future research. Understanding these interactions could reveal new therapeutic targets for metabolic disorders like type 2 diabetes. Furthermore, the expression of TRPM5 in other tissues, including the gastrointestinal tract and olfactory system, suggests roles in other chemosensory processes that are yet to be fully explored. nih.gov

| Physiological Process | Role of TRPM5 | Key Downstream Effect |

| Taste Transduction | Depolarization of taste receptor cells | Neurotransmitter release |

| Insulin Secretion | Depolarization of pancreatic β-cells | Insulin vesicle fusion |

| Chemosensation | Sensory cell activation | Cellular responses in various tissues |

Integration of Multi-omics Data for Comprehensive Understanding of TRPM5 Biology

A comprehensive understanding of TRPM5 biology will be greatly enhanced by the integration of multi-omics data. thermofisher.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular and systemic effects of TRPM5 modulation. For instance, transcriptomic studies can identify genes whose expression is altered in response to TRPM5 potentiation, providing insights into the downstream signaling pathways and cellular processes that are affected.

Proteomic approaches can identify proteins that interact with TRPM5, forming a "TRPM5 interactome." This could reveal novel regulatory mechanisms and signaling complexes. Metabolomic studies can analyze changes in cellular metabolites following TRPM5 activation, linking channel activity to metabolic pathways. The integration of these large datasets will require sophisticated bioinformatics tools and will be invaluable for identifying novel functions of TRPM5 and for discovering biomarkers of its activity. thermofisher.comnih.gov

| Omics Approach | Type of Data Generated | Potential Insights |

| Genomics | Genetic variations in the TRPM5 gene | Predisposition to diseases related to TRPM5 dysfunction |

| Transcriptomics | Changes in gene expression | Downstream signaling pathways and cellular responses |

| Proteomics | Protein-protein interactions | TRPM5 regulatory networks and signaling complexes |

| Metabolomics | Changes in cellular metabolites | Links between TRPM5 activity and metabolic pathways |

Advancements in Assay Technologies for Ion Channel Pharmacology and Screening

The discovery of TRPM5 modulators has been heavily reliant on advancements in high-throughput screening (HTS) technologies. aurorabiomed.comreading.ac.uktandfonline.com Future progress in this area will depend on the continued development of more sophisticated and efficient screening platforms. Automated patch-clamp (APC) systems have significantly increased the throughput of electrophysiological measurements, which remain the gold standard for characterizing ion channel modulators. reading.ac.uktandfonline.comtandfonline.com Further improvements in APC technology will enable the screening of larger compound libraries with greater accuracy and speed.

Fluorescence-based assays, which measure changes in membrane potential or intracellular ion concentrations, are also crucial for HTS. aurorabiomed.com The development of novel fluorescent probes and genetically encoded sensors with improved sensitivity and specificity will enhance the reliability of these assays. Additionally, the integration of microfluidics and other miniaturization technologies can reduce reagent consumption and further increase throughput. These advanced screening technologies will be essential for identifying the next generation of TRPM5 potentiators and for exploring the vast chemical space for novel modulators of this important ion channel. aurorabiomed.com

| Assay Technology | Principle of Measurement | Key Advantages |

| Automated Patch-Clamp | Direct measurement of ion channel currents | High-throughput electrophysiology, detailed characterization |

| Fluorescence-Based Assays | Indirect measurement of ion channel activity | Very high throughput, suitable for primary screening |

| Microfluidics | Miniaturized assay formats | Reduced reagent consumption, increased throughput |

Q & A

Basic Research Questions

Q. How to formulate a research question for SID 2848719 that balances specificity and manageability?

- Methodological Answer : Begin by narrowing the scope to avoid overly broad inquiries (e.g., "How does this compound interact with X?" vs. "What is this compound?"). Ensure the question is measurable by defining variables (e.g., concentration, temperature) and aligning it with available analytical techniques (e.g., spectroscopy, chromatography). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to evaluate rigor . Avoid vague terms and prioritize gaps identified in literature reviews.

Q. What methodologies are recommended for conducting a literature review on this compound?

- Methodological Answer : Adopt a systematic approach:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies published post-2010).

Use databases like PubMed, Scopus, or specialized chemistry repositories (avoiding non-academic sources like benchchem.com ).

Extract data into a comparative table (e.g., synthesis methods, biological activity, contradictions in results).

Synthesize findings to highlight unresolved mechanistic or applicative questions .

Q. How to design a preliminary experimental protocol for this compound synthesis or characterization?

- Methodological Answer :

- Step 1 : Reference established synthetic pathways (e.g., solid-phase synthesis, catalytic reactions) and adapt protocols to target specific derivatives.

- Step 2 : Include controls (e.g., negative/positive controls for bioactivity assays) and replicate experiments to assess variability.

- Step 3 : Document instrumental parameters (e.g., NMR solvent, HPLC gradients) to ensure reproducibility .

Advanced Research Questions

Q. How to integrate theoretical frameworks (e.g., molecular docking, QSAR) into studies on this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis-Driven Approach : Use computational tools (e.g., AutoDock, Schrödinger Suite) to predict binding affinities between this compound and target proteins. Validate predictions with in vitro assays (e.g., surface plasmon resonance).

- Data Interpretation : Compare computational results with experimental data, addressing discrepancies through sensitivity analysis (e.g., adjusting force fields or solvent models) .

Q. How to resolve contradictions in published data on this compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

-

Meta-Analysis : Compile datasets from multiple studies into a unified table (see example below) and assess variables like pH, temperature, and analytical methods.

-

Statistical Testing : Apply ANOVA or regression models to identify confounding factors (e.g., impurities, storage conditions).

-

Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate variables .

Study Solubility (mg/mL) pH Method Purity (%) A 2.1 ± 0.3 7.4 HPLC 98 B 1.5 ± 0.2 6.8 UV-Vis 95

Q. How to validate novel methodologies (e.g., in silico screening) for studying this compound’s bioactivity?

- Methodological Answer :

- Cross-Validation : Compare in silico predictions with high-throughput screening (HTS) data.

- Robustness Testing : Introduce artificial noise (e.g., random mutations in protein structures) to assess model reliability.

- Peer Review : Share protocols with collaborators for external validation and iterative refinement .

Methodological Pitfalls to Avoid

- Overreliance on Non-Validated Data : Cross-check findings from preliminary studies (e.g., preprints) with peer-reviewed sources .

- Inadequate Replication : Report sample sizes and statistical power calculations to mitigate Type I/II errors .

- Ethical Oversight : For studies involving human/non-human subjects, ensure institutional review board (IRB) approval and adherence to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.